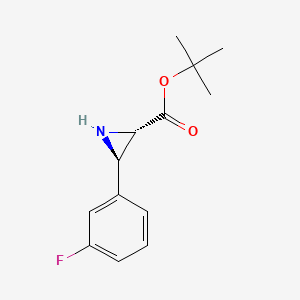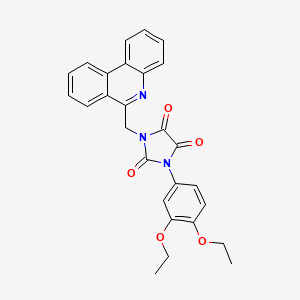![molecular formula C9H13N3O2 B12867841 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is a heterocyclic compound that belongs to the furo[2,3-b]pyrrole family. This compound is characterized by its unique structure, which includes a furan ring fused to a pyrrole ring, with an isopropoxy group at the 6-position and two amino groups at the 4 and 5 positions. The compound’s molecular formula is C9H13N3O2, and it has a molecular weight of 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine typically involves multicomponent and multicatalytic reactions. One common method involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . This method is known for its high stereoselectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent and multicatalytic reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups at the 4 and 5 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in non-covalent interactions with enzymes and other biological molecules, influencing their activity. The presence of the isopropoxy group and amino groups enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
6H-Furo[2,3-b]pyrrole-4,5-diamine: Lacks the isopropoxy group, making it less sterically hindered.
6-Methyl-6H-furo[2,3-b]pyrrole-4,5-diamine: Contains a methyl group instead of an isopropoxy group, affecting its reactivity and binding properties.
Uniqueness
6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine is unique due to the presence of the isopropoxy group, which enhances its steric and electronic properties. This modification can lead to improved binding affinity and selectivity in biological applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-propan-2-yloxyfuro[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)14-12-8(11)7(10)6-3-4-13-9(6)12/h3-5H,10-11H2,1-2H3 |
InChI Key |
WGOMYIYLIIHGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C(=C(C2=C1OC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)
![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)
![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
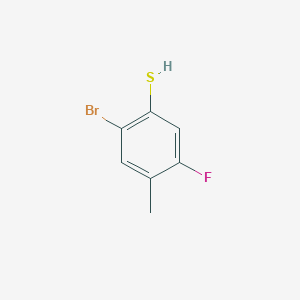

![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
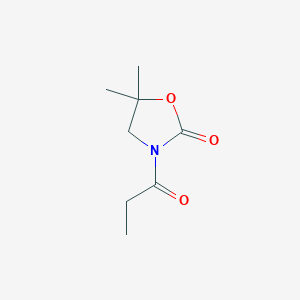
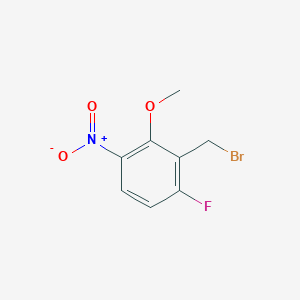
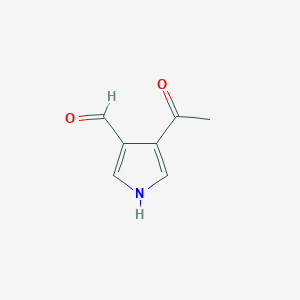
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)

![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
